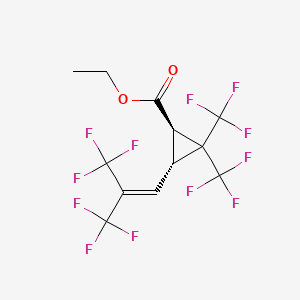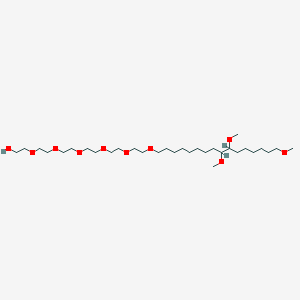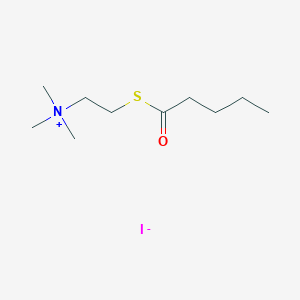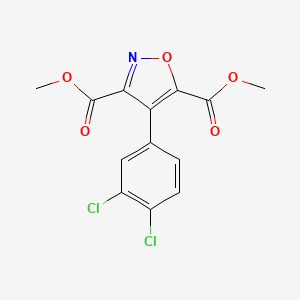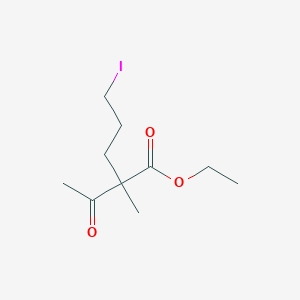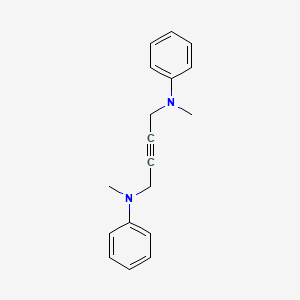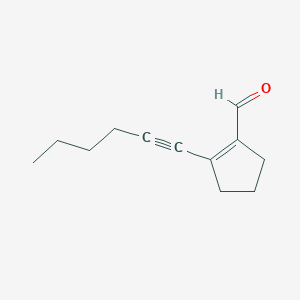
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with an aldehyde group and a hexynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hexynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the hexynyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hexynyl group may also participate in interactions with hydrophobic regions of biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: Similar structure but with a cyclohexene ring and additional methyl groups.
1-Cyclopentene-1-carboxaldehyde: Lacks the hexynyl substituent, making it less versatile in certain reactions.
Uniqueness
1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is unique due to the presence of both an aldehyde group and a hexynyl substituent, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propriétés
Numéro CAS |
106180-25-0 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-hex-1-ynylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(11)10-13/h10H,2-4,6,8-9H2,1H3 |
Clé InChI |
LPGYOVBNKAKLBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=C(CCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


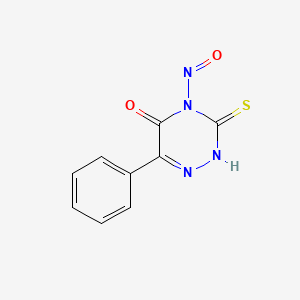
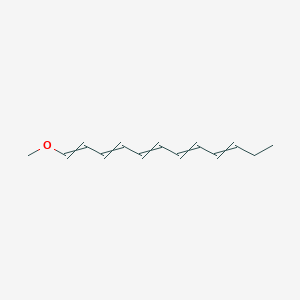
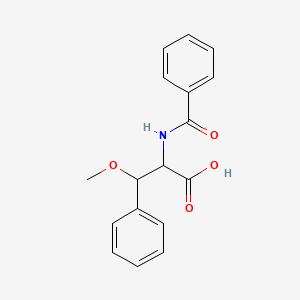
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
